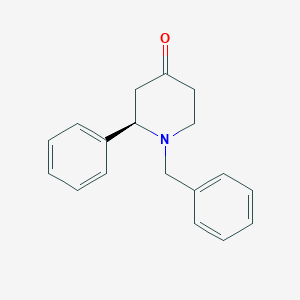

(R)-1-benzyl-2-phenylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-benzyl-2-phenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBALVCQZRIWQR-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652231 | |

| Record name | (2R)-1-Benzyl-2-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141120-58-3 | |

| Record name | (2R)-1-Benzyl-2-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical and Conformational Analysis of R 1 Benzyl 2 Phenylpiperidin 4 One and Its Derivatives

Determination of Absolute and Relative Configurations in Chiral Piperidin-4-ones

The determination of the absolute and relative configuration of chiral molecules like (R)-1-benzyl-2-phenylpiperidin-4-one is a crucial aspect of stereochemistry, particularly in fields such as pharmacology and materials science. researchgate.netnih.gov Absolute configuration refers to the precise three-dimensional arrangement of atoms in a chiral molecule, which is designated using descriptors like R (from the Latin rectus for right) or S (from the Latin sinister for left) based on the Cahn-Ingold-Prelog priority rules. slideshare.netwikipedia.org Relative configuration, on the other hand, describes the position of atoms or groups in relation to one another within the molecule, often using terms like cis or trans. slideshare.net

Several advanced analytical techniques are employed to elucidate these spatial arrangements in piperidin-4-one derivatives. X-ray crystallography stands as a primary method for determining the absolute configuration of molecules that can be crystallized. researchgate.netwikipedia.org This technique provides a definitive three-dimensional structure of the molecule in the solid state. For molecules in solution, Vibrational Circular Dichroism (VCD) has emerged as a powerful tool. nih.gov By comparing the experimentally measured VCD spectrum with quantum chemical calculations, the absolute configuration of a chiral molecule can be unambiguously assigned without the need for crystallization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOESY) technique, is instrumental in determining the relative configuration. researchgate.net NOESY experiments reveal through-space interactions between protons, allowing for the deduction of their relative proximity and orientation, which helps in assigning the stereochemistry at chiral centers. researchgate.net For instance, in substituted piperidones, the observation of large coupling constants (around 10-11 Hz) between adjacent protons in ¹H NMR spectra is indicative of a trans-diaxial relationship, which helps to establish the relative stereochemistry and the conformational preference of the substituents. ias.ac.in The synthesis of enantiomerically pure piperidine (B6355638) derivatives often involves stereoselective synthesis methods or the separation of diastereomers using chiral auxiliaries, with the absolute configuration of the final products being confirmed by these advanced spectroscopic and crystallographic methods. nih.govnih.gov

Conformational Preferences of the Piperidin-4-one Ring System

The six-membered piperidin-4-one ring is a flexible system that can adopt several conformations to minimize steric and electronic strain. The specific conformation adopted by (R)-1-benzyl-2-phenylpiperidin-4-one and its derivatives is influenced by the nature and orientation of its substituents.

Analysis of Chair Conformations and Ring Inversion Dynamics

The chair conformation is almost universally the most stable arrangement for piperidine derivatives. nih.gov In this conformation, the bond angles are close to the ideal tetrahedral angle, minimizing angle strain. For substituted piperidin-4-ones, including N-benzyl derivatives, the chair conformation is predominant, with bulky substituents preferentially occupying the equatorial positions to minimize steric hindrance. ias.ac.inresearchgate.net In the case of (R)-1-benzyl-2-phenylpiperidin-4-one, the benzyl (B1604629) group on the nitrogen and the phenyl group at the C-2 position are expected to reside in equatorial orientations to achieve maximum stability. researchgate.net

The piperidine ring is not static; it undergoes a dynamic process known as ring inversion or a chair-chair interconversion. scielo.org.mxchemtube3d.com This process involves the flipping of one chair conformer into another, causing axial substituents to become equatorial and vice versa. scielo.org.mx The energy barrier for this inversion in the parent 1,3-cyclohexanedione (B196179) is relatively low, calculated to be 1.87 kcal/mol. scielo.org.mx For N-substituted piperidines, this barrier can be influenced by the substituent on the nitrogen atom. researchgate.net The inversion process proceeds through higher-energy intermediate conformations, such as the half-chair and the twist-boat. scielo.org.mx

The conformational preferences can be studied in detail using NMR spectroscopy. The coupling constants between vicinal protons provide valuable information about the dihedral angles and thus the ring's conformation. For example, a large coupling constant (J ≈ 10-12 Hz) typically signifies an anti-periplanar (axial-axial) relationship between two protons, which is characteristic of a chair conformation. ias.ac.in

| NMR Data Indicative of Chair Conformation in Substituted Piperidin-4-ones | |

| Proton Coupling | Typical Coupling Constant (Hz) |

| J(H_ax, H_ax) | ~10-13 |

| J(H_ax, H_eq) | ~2-5 |

| J(H_eq, H_eq) | ~2-5 |

This interactive table summarizes typical proton-proton coupling constants that are used to confirm a chair conformation in piperidin-4-one rings.

Investigation of Boat and Sofa Conformations in Substituted Systems

While the chair form is generally favored, other conformations like the boat, twist-boat, or sofa can become significant, particularly in highly substituted or sterically crowded systems. ias.ac.inresearchgate.net The introduction of certain substituents, especially electron-withdrawing groups like a nitroso group on the nitrogen atom, can profoundly affect the conformational equilibrium. ias.ac.in The steric repulsion known as A(1,3) strain between an axial substituent at C-2 and the N-substituent can destabilize the chair conformation, leading to a preference for boat or twist-boat forms. ias.ac.innih.gov

For instance, studies on N-nitroso-r(2),c(6)-diphenylpiperidin-4-ones have shown the presence of an equilibrium mixture of boat forms. ias.ac.in Similarly, N-acylpiperidines with a substituent at the 2-position often exhibit a twist-boat conformation, which is found to be only about 1.5 kcal/mol less favorable than the chair. nih.gov Theoretical calculations and experimental data from the Cambridge Structural Database (CSD) and Protein Data Bank (PDB) confirm that a significant percentage of N-acylpiperidines adopt a twist-boat conformation. nih.gov The inversion from a chair to a boat conformation proceeds through a sofa-like transition state. scielo.org.mx

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 (most stable) | Staggered bonds, minimal strain |

| Twist-Boat | ~1.5 - 5.5 | Relieves some steric strain from the pure boat |

| Boat | ~6-7 | Eclipsed bonds, flagpole interactions |

This interactive table compares the relative energies of the principal conformations of a six-membered ring, showing why the chair form is typically preferred.

Stereoelectronic Effects and Through-Bond Interactions in Piperidin-4-one Architectures

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of a molecule, significantly influencing its conformation, stability, and reactivity. beilstein-journals.orgwikipedia.org In piperidin-4-one systems, a key stereoelectronic effect is hyperconjugation, which involves the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. beilstein-journals.org

A significant interaction in many piperidone derivatives is the hyperconjugative interaction between the lone pair of electrons on the nitrogen atom (nN) and the antibonding sigma orbital (σ) of an adjacent C-H bond (nN → σC-H). beilstein-journals.orgnih.gov This through-bond interaction is a stabilizing force and its strength is highly dependent on the orbital alignment. nih.govpsu.edu For this interaction to be maximal, the nitrogen lone pair and the C-H bond must be anti-periplanar. This stereoelectronic requirement can influence the conformational preference of the ring and substituents. psu.edu Such effects can be probed experimentally using NMR spectroscopy by measuring ¹J C-H coupling constants, as these values are sensitive to electron delocalization. nih.gov Theoretical methods, such as Natural Bond Orbital (NBO) analysis, are also used to quantify the energy of these stabilizing interactions. beilstein-journals.org

Influence of Substituents on Stereochemical Outcomes and Conformational Stability

In the synthesis of substituted piperidines, the diastereoselectivity of ring-forming reactions is often controlled by the existing stereocenters and the reaction conditions. nih.gov For (R)-1-benzyl-2-phenylpiperidin-4-one, the presence of the phenyl group at the C-2 position influences the approach of incoming reagents, leading to specific stereochemical outcomes in further reactions.

The stability of the chair conformation is highly dependent on the orientation of its substituents. Large substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are a source of significant steric strain. researchgate.net However, as noted previously, certain N-substituents can introduce other strains, like allylic strain in N-acyl or N-aryl piperidines, which can force a C-2 substituent into an axial orientation to relieve this strain. nih.gov Computational studies on N-acylpiperidines have shown that the conformer with an axial 2-substituent can be favored by up to 3.2 kcal/mol over the equatorial conformer. nih.gov This demonstrates that the interplay of steric and stereoelectronic effects determines the most stable conformation.

| Substituent Position | Effect on Conformation | Controlling Factor |

| N-Alkyl (e.g., Benzyl) | Favors chair with equatorial C2/C6 substituents | Minimization of 1,3-diaxial steric strain |

| N-Acyl/N-Aryl | Can favor axial C2 substituent or twist-boat conformation | Allylic strain (A(1,3) strain) |

| C-2/C-6 (e.g., Phenyl) | Equatorial preference in chair to avoid steric clash | Steric bulk |

| C-3/C-5 | Can introduce additional steric constraints, potentially favoring non-chair forms if bulky | 1,3-diaxial and gauche interactions |

This interactive table outlines how substituents at different positions on the piperidin-4-one ring influence its conformational stability.

Mechanistic Investigations and Synthetic Transformations of Piperidin 4 One Frameworks

Elucidation of Reaction Mechanisms in Piperidin-4-one Synthesis and Derivatization

Understanding the underlying reaction mechanisms is paramount for the development of efficient and stereoselective synthetic routes to complex molecules like (R)-1-benzyl-2-phenylpiperidin-4-one. Detailed studies into intramolecular rearrangements, the role of radical intermediates, and the factors governing stereocontrol provide critical insights for synthetic chemists.

The Ferrier rearrangement, a nucleophilic substitution reaction coupled with an allylic shift in glycals, has been adapted for the synthesis of piperidine (B6355638) derivatives. This rearrangement typically proceeds through a delocalized allyloxocarbenium ion intermediate, which is formed with the assistance of a Lewis acid. This intermediate then reacts with a nucleophile to yield a 2,3-unsaturated glycoside with the double bond shifted. A nitrogen analogue of this rearrangement has also been described, providing a pathway to nitrogen-containing heterocycles.

While detailed mechanistic studies specifically employing the Ferrier rearrangement for the synthesis of (R)-1-benzyl-2-phenylpiperidin-4-one are not extensively documented, the general mechanism provides a template for its potential application. The key steps would involve the formation of an analogous aza-allylic carbocation intermediate, followed by an intramolecular cyclization. The stereochemical outcome of such a reaction would be highly dependent on the nature of the starting material and the reaction conditions. The "Type I" Ferrier reaction involves the introduction of a nucleophilic group at the 1-position of a 1,2-glycal via an allylic substitution, proceeding through an oxocarbenium species. researchgate.net The Petasis-Ferrier rearrangement, or "Type II" Ferrier rearrangement, is a related transformation. researchgate.netmdpi.com

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed involving a spontaneous Ferrier rearrangement as a key step. researchgate.net This approach utilizes a gold-catalyzed cyclization of an N-homopropargyl amide to form a cyclic imidate, which upon reduction, furnishes an α-amino ether that undergoes the rearrangement to provide a piperidin-4-one intermediate. researchgate.net

Table 1: Key Features of the Ferrier Rearrangement

| Feature | Description |

| Reaction Type | Intramolecular nucleophilic substitution with allylic shift. |

| Key Intermediate | Delocalized allyloxocarbenium or aza-allylic carbocation. |

| Promoters | Typically Lewis acids (e.g., InCl₃, BF₃·OEt₂). |

| Application | Synthesis of unsaturated carbohydrates and nitrogen heterocycles. |

Radical-mediated reactions offer a powerful tool for the construction of complex cyclic systems, including the piperidin-4-one framework. These reactions often proceed through cascade sequences, allowing for the rapid assembly of molecular complexity from simple precursors. acs.orgresearchgate.net

One such approach involves a stereocontrolled radical-ionic cascade process for the synthesis of fused piperidinones. researchgate.net This cascade is initiated by the addition of an α-iodoester to an enoxime, followed by a 5-exo-trig cyclization to generate an alkoxyaminyl radical. This radical species then undergoes lactamization to afford the piperidinone ring system. researchgate.net The stereochemistry of the newly formed stereocenters can be efficiently controlled by the presence of a chiral auxiliary, such as a silicon group at the allylic position. researchgate.net

Ketyl radicals, formed by the single-electron reduction of carbonyl groups, can also initiate radical cascade processes in natural product synthesis. acs.org These cascades can be highly effective in constructing polycyclic terpenoid natural products. acs.org Furthermore, photoredox-catalyzed radical cascade annulations of 1,6-enynes have been developed for the synthesis of various carbo- and heterocycles. googleapis.com These reactions proceed through the intermediacy of a β-oxyvinyl radical, which is generated from the addition of a photocatalytically produced pyridine N-oxy radical to a carbon-carbon triple bond. googleapis.com

Table 2: Examples of Radical-Mediated Piperidine Synthesis

| Reaction Type | Key Intermediate(s) | Application |

| Radical-ionic cascade | Alkoxyaminyl radical | Synthesis of fused piperidinones. researchgate.net |

| Ketyl radical initiated cascade | Ketyl radical | Total synthesis of complex terpenoids. acs.org |

| Photoredox-catalyzed cascade | β-oxyvinyl radical | Synthesis of carbo- and heterocycles. googleapis.com |

The control of stereochemistry is a critical aspect of the synthesis of chiral molecules like (R)-1-benzyl-2-phenylpiperidin-4-one. The development of asymmetric synthetic methods allows for the selective formation of a single enantiomer. Biocatalysis has emerged as a powerful tool in the asymmetric synthesis of alkaloids, providing access to chiral building blocks with high enantiomeric purity. researchgate.net

One strategy for achieving stereocontrol involves the use of chiral auxiliaries or catalysts that can direct the approach of reagents to a prochiral substrate. For instance, in the radical-ionic cascade mentioned previously, a silicon group at the allylic position of a chiral allylsilane effectively controls the stereochemistry of the two newly formed stereogenic centers. researchgate.net

The conformational preferences of the piperidin-4-one ring also play a significant role in determining the stereochemical outcome of reactions. 1-Phenylpiperidin-4-one has been found to exist in several conformations, including chair-equatorial, chair-axial, and twist forms. nih.gov The relative stability of these conformers can influence the facial selectivity of reactions at the ketone and other positions on the ring.

Functional Group Interconversions on the Piperidin-4-one Moiety

The synthetic utility of the piperidin-4-one framework is greatly enhanced by the ability to perform a wide range of functional group interconversions. The ketone functionality and the nitrogen atom are the primary sites for such modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The ketone group at the C4 position of the piperidin-4-one ring is a versatile handle for a variety of chemical transformations. These transformations can be used to introduce new functional groups, alter the oxidation state of the carbon atom, and create new carbon-carbon or carbon-heteroatom bonds.

One important transformation is the Shapiro reaction, which can be used to convert the ketone into a vinyl lithium species. This intermediate can then be used in cross-coupling reactions to form new carbon-carbon bonds. For example, 1-benzyl-4-piperidone can be converted to its corresponding tosylhydrazone, which upon treatment with a strong base, generates a vinyllithium intermediate that can participate in palladium-catalyzed cross-coupling reactions. researchgate.net

The ketone can also be converted into an enolate, which can then react with various electrophiles. Additionally, the ketone can be reduced to the corresponding alcohol, which can then be further functionalized. Ozonolysis of a 4-methylene group, which can be formed from the ketone via a Wittig reaction, followed by reductive workup, can regenerate the ketone functionality, providing a method for the protection and deprotection of the C4 position. acs.org

Table 3: Selected Transformations of the Ketone Functionality

| Reaction | Reagents | Product |

| Shapiro Reaction | Tosylhydrazine, n-BuLi | Vinyllithium |

| Wittig Reaction | Ph₃P=CH₂ | 4-Methylenepiperidine |

| Reduction | NaBH₄, LiAlH₄ | Piperidin-4-ol |

| Ozonolysis of 4-methylene | O₃, then Me₂S | Piperidin-4-one |

The nitrogen atom of the piperidine ring is another key site for functionalization. The benzyl (B1604629) group in (R)-1-benzyl-2-phenylpiperidin-4-one serves as a protecting group but can also be removed and replaced with other substituents to modulate the biological activity of the molecule.

The Ugi four-component reaction provides a powerful method for the derivatization of the piperidine nitrogen. ub.edu This one-pot reaction allows for the introduction of five points of diversity by reacting an amine, an isocyanide, an N-substituted piperidone, and an amino acid. ub.edu This approach has been used to synthesize a diverse library of 1,4,4-trisubstituted piperidine derivatives. ub.edu

Furthermore, the nitrogen atom can be involved in the synthesis of various derivatives with potential biological activities. For instance, 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions have been synthesized and evaluated for their anti-tyrosinase and free radical scavenging activities. nih.gov The synthesis of these compounds often involves the derivatization of a nitrogen-containing starting material. nih.gov

Modifications of Phenyl and Benzyl Substituents

The (R)-1-benzyl-2-phenylpiperidin-4-one scaffold features two key aromatic substituents—the N-benzyl group and the C2-phenyl group—that offer opportunities for structural modification to modulate biological activity. Transformations of these groups can be broadly categorized into reactions involving the removal or alteration of the entire substituent and reactions involving the aromatic rings themselves.

Modification of the N-Benzyl Group

The N-benzyl group is a common protecting group for secondary amines in organic synthesis and its removal is a key transformation. nih.govmdma.ch Catalytic transfer hydrogenation is a frequently employed method for N-debenzylation. mdma.ch This process typically involves a palladium on carbon (Pd/C) catalyst and a hydrogen donor, such as ammonium formate or hydrogen gas. nih.govmdma.ch The reaction proceeds via hydrogenolysis, cleaving the benzylic C-N bond to yield the secondary amine and toluene. The efficiency of this deprotection can be influenced by the catalyst system and reaction conditions. For instance, the combination of Pd/C with niobic acid-on-carbon (Nb2O5/C) has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, offering a reusable and effective catalytic system. nih.gov

Once the N-benzyl group is removed, the resulting secondary amine at the N1 position becomes a versatile handle for further functionalization. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of new substituents, allowing for the systematic exploration of structure-activity relationships.

| Entry | N-Benzyl Compound | Catalyst System | Hydrogen Source | Conditions | Product | Yield (%) | Ref |

| 1 | N-benzyl-4-fluoroaniline | Pd/C | H₂ | - | 4-fluoroaniline | - | researchgate.net |

| 2 | Various N-benzyl amines | 10% Pd-C | Ammonium formate | Methanol, reflux | Corresponding amine | 85-95 | mdma.ch |

| 3 | N-benzyl-protected amines | Pd/C and Nb₂O₅/C | H₂ | - | Deprotected amine | Excellent | nih.gov |

Modification of the Aromatic Rings

Direct functionalization of the phenyl and benzyl aromatic rings through electrophilic aromatic substitution (EAS) represents another avenue for modification. uci.edumsu.edu The outcome of such reactions is governed by the directing effects of the existing substituents.

C2-Phenyl Ring: The piperidine ring, attached via a C-C bond at the C2 position, acts as an alkyl group. Alkyl groups are generally weak activating groups and ortho-, para- directors for EAS. masterorganicchemistry.comchemistrysteps.com Therefore, electrophilic substitution on the C2-phenyl ring would be expected to yield a mixture of ortho- and para-substituted products.

N-Benzyl Ring: For the N-benzyl group, the entire N-substituted piperidinyl-methyl moiety influences the reactivity of the benzyl ring. The benzylic carbon is attached to a tertiary amine. The nitrogen atom's lone pair can influence the electronic properties of the ring. In the context of EAS, the benzyl group itself typically directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Directed ortho-metalation offers a powerful strategy for regioselective functionalization. uwindsor.ca This technique involves deprotonation at the position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.cawhiterose.ac.uk While the nitrogen atom in the piperidine ring can coordinate with the lithium base, specific examples on the (R)-1-benzyl-2-phenylpiperidin-4-one scaffold are not extensively documented. Benzylic lithiation, deprotonation of the -CH2- bridge, can also compete with ring metalation, often influenced by the choice of base. uwindsor.ca

Computational Chemistry in the Study of R 1 Benzyl 2 Phenylpiperidin 4 One and Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and derive various properties from it.

Density Functional Theory (DFT) has become a primary method for the structural analysis of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For (R)-1-benzyl-2-phenylpiperidin-4-one and its analogues, DFT is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

This process involves calculating the molecule's energy at various geometries to find the minimum energy conformation. The hybrid B3LYP functional combined with a basis set like 6-311G(d,p) is a commonly used level of theory for such optimizations. nih.govnih.gov The resulting data include precise bond lengths, bond angles, and dihedral angles. nih.gov These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netnih.gov For instance, studies on similar heterocyclic compounds have shown a strong correlation between DFT-calculated geometries and those determined by X-ray diffraction. researchgate.net This structural information is critical, as the molecule's geometry dictates its physical properties and how it interacts with other molecules.

Table 1: Overview of DFT Applications in Structural Analysis

| Parameter | Description | Typical Method/Basis Set | Relevance |

|---|---|---|---|

| Geometry Optimization | Finding the lowest energy arrangement of atoms in 3D space. | B3LYP / 6-311G(d,p) | Provides the most stable molecular structure. nih.govnih.gov |

| Bond Lengths/Angles | Calculating the distances between atomic nuclei and the angles between bonds. | B3LYP / 6-311G(d,p) | Fundamental for defining molecular shape and comparing with experimental data. nih.gov |

| Vibrational Frequencies | Calculating the frequencies of molecular vibrations. | B3LYP / 6-311G(d,p) | Used to confirm a true energy minimum (no imaginary frequencies) and to simulate IR spectra. nih.gov |

Beyond geometry, quantum chemical methods are used to explore the electronic properties of molecules. Ab initio methods, such as Hartree-Fock (HF), and DFT are used to analyze the distribution of electrons within the molecule. researchgate.net These calculations provide insights into molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap suggests high stability, while a small gap indicates that the molecule is more easily polarized and reactive. researchgate.net Furthermore, the spatial distribution of these frontier orbitals can predict which parts of the molecule are likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. Molecular Electrostatic Potential (MEP) maps, also generated from these calculations, visualize the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intramolecular Interactions

While quantum calculations are excellent for static, optimized structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and intramolecular interactions. ub.edumdpi.com For a molecule like (R)-1-benzyl-2-phenylpiperidin-4-one, MD simulations are crucial for understanding the behavior of the flexible piperidine (B6355638) ring and the rotational freedom of its bulky substituents.

An MD simulation begins with a starting structure, often one optimized by quantum mechanics, and applies classical mechanics force fields (like AMBER or ff14SB) to calculate the forces on each atom and their subsequent motion over short time steps. ub.edu By running the simulation for nanoseconds or even microseconds, a trajectory of the molecule's movements is generated. ub.edu

This trajectory allows for the exploration of the molecule's conformational landscape—the full range of shapes it can adopt. Analysis techniques such as Principal Component Analysis (PCA) and cluster analysis can be applied to the trajectory to identify the most stable and frequently occurring conformations. ub.edu These simulations also reveal dynamic intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. Understanding the conformational preferences is vital, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a target's binding site.

Table 2: Key Aspects of Molecular Dynamics Simulations

| Technique/Parameter | Description | Application |

|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of the system. | Examples: AMBER, ff14SB, ff14IDPSFF. ub.edu |

| Conformational Sampling | Exploring the different spatial arrangements (conformations) a molecule can adopt. | Identifies low-energy, stable conformers and the transitions between them. ub.edu |

| Principal Component Analysis (PCA) | A statistical method to reduce the complexity of the trajectory data. | Helps visualize the dominant motions and identify key conformational states. ub.edu |

| Intramolecular Interactions | Non-covalent forces within a molecule that influence its shape and stability. | Analysis of hydrogen bonds, hydrophobic contacts, and other forces over time. |

In Silico Approaches for Predicting Reaction Pathways and Stereoselectivity

Computational chemistry is a powerful tool for predicting the feasibility of chemical reactions and understanding their mechanisms. For a chiral molecule, predicting the stereochemical outcome is of utmost importance. In silico methods can be used to model the transition states of reactions that form molecules like (R)-1-benzyl-2-phenylpiperidin-4-one.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate. When a reaction can lead to multiple stereoisomers, computational models can compare the energies of the different diastereomeric transition states. The stereoisomer formed via the lower-energy transition state is predicted to be the major product. rsc.org

Advances in computational methods and processing power now allow for the quantitative prediction of stereoselectivity, providing meaningful insights that can guide the rational design of asymmetric catalysts and synthetic routes. rsc.org This predictive capability is invaluable for optimizing reaction conditions to favor the formation of the desired (R)-enantiomer, saving significant time and resources in the laboratory.

Ligand-Target Interaction Analysis and Scaffold Design through Computational Modeling

The piperidine ring is a common structural motif in many pharmaceuticals, making it a valuable scaffold in drug design. acs.org Computational modeling plays a pivotal role in understanding how molecules based on this scaffold, such as (R)-1-benzyl-2-phenylpiperidin-4-one, might interact with biological targets like enzymes or receptors. mdpi.comnih.gov

Molecular docking is a primary technique used to predict the preferred binding mode of a ligand to a target protein. nih.gov In this process, the ligand is computationally placed into the active site of the target in numerous possible orientations and conformations. A scoring function then estimates the binding affinity for each pose, identifying the most likely binding mode. This allows researchers to visualize key interactions, such as hydrogen bonds between the ligand's ketone group and receptor residues, or hydrophobic interactions involving the benzyl (B1604629) and phenyl rings. mdpi.comnih.gov

Once a binding mode is established, MD simulations can be used to assess the stability of the ligand-protein complex over time. mdpi.com Furthermore, the (R)-1-benzyl-2-phenylpiperidin-4-one structure can serve as a starting point for in silico scaffold design. nih.gov By computationally modifying the core structure—for example, by adding or changing functional groups on the phenyl rings—researchers can design new analogues with potentially enhanced binding affinity, selectivity, or other desirable properties, guiding future synthetic efforts. nih.govrsc.org

Advanced Applications of R 1 Benzyl 2 Phenylpiperidin 4 One As a Synthetic Intermediate and Scaffold in Chemical Research

Role in the Synthesis of Complex Natural Products and Synthetic Alkaloids

The 2-substituted chiral piperidine (B6355638) framework is a cornerstone in the architecture of numerous complex alkaloids. While the direct total synthesis of a natural product starting from (R)-1-benzyl-2-phenylpiperidin-4-one is not extensively documented, the synthetic strategies employed for various alkaloids highlight the immense potential of such a building block. The enantiopure nature of this piperidinone makes it an ideal precursor for asymmetric syntheses, where the existing stereocenter can direct the formation of subsequent chiral centers.

Recent advances in alkaloid synthesis frequently rely on the construction of a chiral piperidine ring as a key step. For instance, organocatalytic methods have been used to construct chiral piperidine rings en route to indole (B1671886) alkaloids like 20-episilicine. rsc.org Similarly, the total synthesis of the structurally complex alkaloid 205B, which features a piperidine ring with four stereocenters, underscores the importance of stereocontrolled routes to substituted piperidines. acs.org Synthetic approaches toward piperidine alkaloids such as (R)-coniine and indolizidine alkaloids like (5R,8aR)-indolizidine 167B have been achieved starting from chiral lactams, which serve as precursors to the piperidine core. researchgate.net

Furthermore, divergent synthetic strategies are being developed to access different subclasses of alkaloids from a common intermediate. A unified strategy for the synthesis of three topologically distinct classes of hasubanan (B79425) alkaloids was achieved through the catalytic enantioselective construction of a key tricyclic compound, which was then subjected to different intramolecular C-N bond-forming reactions. nih.gov These examples demonstrate that a pre-formed, stereochemically defined building block like (R)-1-benzyl-2-phenylpiperidin-4-one could streamline the synthesis of such complex targets by providing a ready-made chiral core, thereby reducing the number of steps required to establish the key stereochemistry.

Development of Novel Heterocyclic Systems Utilizing the Piperidin-4-one Core

The reactivity of the piperidin-4-one scaffold allows for its elaboration into more complex heterocyclic systems. The carbonyl group at the C-4 position and the adjacent methylene (B1212753) groups are key reaction sites for building novel spirocyclic, fused, and bridged ring systems.

The ketone functionality of (R)-1-benzyl-2-phenylpiperidin-4-one is a prime site for the construction of spirocycles. Spirocyclic compounds are of great interest in drug discovery due to their inherent three-dimensionality and structural novelty. rsc.org The piperidin-4-one can react with a variety of bifunctional reagents to generate diverse spiro heterocyclic systems.

For example, using a close analog, 1-benzyl-2,6-diarylpiperidin-4-one, researchers have synthesized a range of spiro-piperidine derivatives. nih.gov Reactions with reagents like ethyl chloroformate or ethyl chloroacetate (B1199739) can yield five- or six-membered spiro compounds. nih.gov Furthermore, condensation with thiosemicarbazide (B42300) or ethylenediamine (B42938) affords spiro heterocycles containing thiadiazole or diazepine (B8756704) rings, respectively. nih.gov Another powerful method involves the Pictet-Spengler reaction between tryptamine (B22526) derivatives and piperidin-4-ones to form spiro[piperidine-pyridoindoles], which are present in a number of natural and synthetic bioactive compounds. rsc.org The synthesis of spiroindimicin alkaloids, a family of structurally unique natural products, further illustrates the importance of spirocyclic systems in medicinal chemistry. rsc.org

| Reactant | Resulting Spiro Heterocycle Core | Potential Application/Significance | Reference |

|---|---|---|---|

| Tryptamine derivatives | Spiro[piperidine-pyridoindole] | Core of various alkaloids, CNS agents | rsc.org |

| Phenyl isocyanate | 1,3,8-Triazaspiro[4.5]decan-2-one | Novel heterocyclic systems for screening | nih.gov |

| Thiosemicarbazide | 4-Thia-1,2,8-triazaspiro[4.5]decane | Potential antimicrobial agents | nih.gov |

| Ethylenediamine | 1,4,8-Triazaspiro[4.5]decane | Building blocks for further diversification | nih.gov |

Beyond spirocycles, the piperidin-4-one scaffold is a valuable starting point for the synthesis of more intricate fused and bridged ring systems, which are characteristic features of many potent natural products like morphine and scopolamine. researchgate.net The construction of these systems typically involves multistep sequences where the piperidine ring is first functionalized and then subjected to an intramolecular cyclization.

Several strategies can be envisioned starting from (R)-1-benzyl-2-phenylpiperidin-4-one. For instance, the ketone could be converted to an enolate or enamine, which can then be alkylated with a chain bearing a reactive group. Subsequent intramolecular reactions, such as aldol (B89426) condensations, Michael additions, or Heck reactions, can forge the new ring. dtu.dk Modern synthetic methods, such as the alkynyl Prins carbocyclization, provide powerful tools for creating fused heterocycles through cationic cascade reactions. rsc.org Ring-closing metathesis (RCM) is another key strategy that has been widely applied in the synthesis of piperidine-based natural alkaloids, where dienyl-substituted piperidines are cyclized to form fused or bridged structures. researchgate.net These methodologies, applied to derivatives of (R)-1-benzyl-2-phenylpiperidin-4-one, could provide access to novel, topologically complex molecules with potential biological activity.

Strategies for Scaffold Modification and Diversification in Academic Drug Discovery Research

The piperidine ring is a ubiquitous structural motif in approved pharmaceuticals. rsc.org The (R)-1-benzyl-2-phenylpiperidin-4-one scaffold offers multiple points for modification, making it an excellent template for the creation of compound libraries aimed at discovering new therapeutic agents.

The generation of compound libraries around a "privileged scaffold" is a cornerstone of modern drug discovery. The (R)-1-benzyl-2-phenylpiperidin-4-one core possesses several reactive handles that can be independently modified to quickly generate a large number of structurally diverse analogs.

Key diversification points include:

The C-4 Ketone: This group can be subjected to a wide range of reactions, including reductive amination, Wittig olefination, Grignard additions, and conversion to various heterocyclic rings (e.g., oximes, hydrazones). guidechem.comresearchgate.net

The N-Benzyl Group: The benzyl (B1604629) group can be readily removed by hydrogenolysis, revealing a secondary amine. This amine can then be acylated, alkylated, or arylated with a diverse set of reagents to introduce new functionalities.

The Phenyl Group at C-2: The aromatic ring can be modified through electrophilic aromatic substitution to introduce substituents that can modulate the steric and electronic properties of the molecule.

The Piperidine Ring: The α-protons adjacent to the carbonyl group (at C-3 and C-5) can be functionalized via enolate chemistry, allowing for the introduction of alkyl or aryl groups.

Using these modification strategies in a combinatorial or parallel synthesis format allows for the rapid assembly of large libraries of compounds for high-throughput screening. dtu.dk For example, 2-substituted 4-piperidone (B1582916) scaffolds have been successfully used to prepare a library of analogs of the Alzheimer's drug donepezil (B133215). rsc.org

| Modification Site | Reaction Type | Example Functionality Introduced |

|---|---|---|

| C-4 Carbonyl | Reductive Amination | Diverse primary/secondary amines |

| C-4 Carbonyl | Grignard Addition | Tertiary alcohols with various R-groups |

| Nitrogen Atom (after debenzylation) | Acylation | Amides, sulfonamides |

| Nitrogen Atom (after debenzylation) | Alkylation | Substituted alkyl and benzyl groups |

| C-2 Phenyl Ring | Electrophilic Substitution | Halogens, nitro groups, alkyl groups |

The introduction of chirality into drug molecules is a critical strategy for improving their therapeutic properties. Chiral scaffolds can enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects. acs.orgresearchgate.net The (R)-configuration at the C-2 position of 1-benzyl-2-phenylpiperidin-4-one (B180240) makes it a valuable chiral building block for constructing advanced molecular architectures with precisely controlled three-dimensional shapes.

Investigation of Molecular Interactions with Defined Biological Targets and Receptors using Piperidin-4-one Derivatives

The (R)-1-benzyl-2-phenylpiperidin-4-one scaffold serves as a crucial framework in the design of novel bioactive molecules. Its rigid structure, combined with the stereochemical properties imparted by the chiral center at the C2 position, allows for specific and high-affinity interactions with a variety of biological targets. Researchers have extensively modified this core structure to probe its engagement with receptors and enzymes, leading to the development of potent and selective agents with potential therapeutic applications. The following sections detail the investigation of these molecular interactions across several key biological targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of the piperidin-4-one core have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Donepezil, a well-known AChE inhibitor, features a related N-benzylpiperidine moiety, highlighting the significance of this scaffold.

Studies on analogues of donepezil that incorporate a 2-substituted piperidine ring have revealed that the stereochemistry at this position significantly influences their binding affinity within the active site of AChE. For instance, the introduction of substituents at the C2 position of the piperidine ring in donepezil-like molecules has been shown to modulate their inhibitory potency. This suggests that the 2-phenyl group in (R)-1-benzyl-2-phenylpiperidin-4-one derivatives could play a crucial role in orienting the molecule within the enzyme's active site, potentially leading to enhanced interactions.

One notable derivative, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, has demonstrated exceptionally potent AChE inhibition with an IC50 value of 1.2 nM. nih.gov This compound also exhibited high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase. nih.gov While not a direct derivative of the title compound, this research underscores the potential of the N-benzylpiperidine scaffold in designing potent cholinesterase inhibitors.

Sigma (σ) Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in a range of neurological functions and are considered targets for various therapeutic agents. Derivatives of N-benzylpiperidine have been extensively studied for their affinity to these receptors.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their binding properties at σ1 and σ2 receptors. The parent compound of this series showed high affinity and selectivity for the σ1 receptor. nih.gov Substitutions on the phenylacetamide ring were found to modulate both affinity and selectivity. For example, a 2-fluoro-substituted analogue displayed a high selectivity for σ1 receptors, with a Ki value of 3.56 nM for σ1 and 667 nM for σ2. nih.gov

Furthermore, research into 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile revealed a high affinity for the σ1 receptor, with a Ki value of 1.45 nM. nih.gov This compound was also found to be a potent dual-target agent, inhibiting AChE as well. nih.gov Molecular docking studies of related ligands have suggested that the N-benzyl-piperidinium system binds within a pocket formed by key amino acid residues, with electrostatic and hydrophobic interactions playing a crucial role in stabilizing the ligand-receptor complex.

The following table summarizes the binding affinities of selected N-benzylpiperidine derivatives for sigma receptors:

| Compound | Target Receptor | Binding Affinity (Ki) |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1 | 3.90 nM |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ2 | 240 nM |

| 2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1 | 3.56 nM |

| 2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | σ2 | 667 nM |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 | 1.45 nM |

Dopamine (B1211576) Receptor and Transporter Interactions

The N-benzylpiperidine scaffold has also been investigated for its interaction with the dopaminergic system. A study on 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines demonstrated that these compounds can bind with high affinity to the dopamine transporter (DAT). nih.gov The presence of an electron-withdrawing group on the N-benzyl moiety was found to be advantageous for DAT binding, with several analogues showing high selectivity over the serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov

In a different study, a derivative of 1-benzyl-4-piperidone, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, was found to have an affinity for the human dopamine D2 receptor with a Ki of 151 nM. mdpi.com Molecular docking studies indicated that the primary interaction occurs between the protonatable nitrogen atom of the piperidine ring and an aspartate residue (Asp) in the receptor's binding site. mdpi.com

Other Biological Targets

The versatility of the piperidin-4-one scaffold has led to its exploration against a wider array of biological targets. For instance, derivatives of 1-benzyl-4-piperidone have been instrumental in the development of menin inhibitors, which target the menin-MLL protein-protein interaction implicated in acute leukemia. chemicalbook.com Additionally, phenyl piperidine derivatives have been reported as potent and selective antagonists of the C-C chemokine receptor type 2 (CCR2), a target for inflammatory diseases. nih.gov

The following interactive table summarizes key research findings for various piperidin-4-one derivatives and their interactions with defined biological targets.

| Derivative Class | Biological Target | Key Findings |

| Donepezil Analogues | Acetylcholinesterase (AChE) | Stereochemistry at the C2 position of the piperidine ring is crucial for binding affinity. |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Sigma (σ) Receptors | High affinity and selectivity for the σ1 subtype, tunable by aromatic substitution. |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | Dopamine Transporter (DAT) | High affinity and selectivity for DAT, enhanced by electron-withdrawing groups on the benzyl ring. |

| Indole-substituted tetrahydropyridines | Dopamine D2 Receptor | Moderate affinity with key interactions involving the piperidine nitrogen and an aspartate residue. |

| Phenyl Piperidines | CCR2 | Potent and selective antagonism, demonstrating the scaffold's utility in targeting chemokine receptors. |

Q & A

Q. What synthetic methodologies are optimal for preparing (R)-1-benzyl-2-phenylpiperidin-4-one with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach is the use of chiral auxiliaries during the alkylation of piperidin-4-one precursors. For example, enantioselective Mannich reactions or catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) can achieve stereocontrol. Post-synthesis, enantiomeric purity should be verified via chiral HPLC or polarimetry, and intermediates characterized by H/C NMR and mass spectrometry .

- Key Steps :

Protection of the piperidin-4-one ketone.

Stereoselective benzylation/phenylation using chiral catalysts.

Deprotection and purification via column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : H NMR (500 MHz, CDCl) should show distinct signals for the benzyl (δ 3.7–4.1 ppm, ABq) and phenyl (δ 7.2–7.4 ppm) groups. C NMR confirms the carbonyl (C=O) at ~208 ppm.

- X-ray Crystallography : Single-crystal diffraction using SHELXTL or WinGX suites resolves absolute configuration. Key parameters: space group (e.g., P2), R-factor (<5%), and anisotropic displacement ellipsoids .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] (e.g., m/z 294.1623 for CHNO).

Q. How should researchers design pharmacological assays to evaluate the bioactivity of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors/kinases where piperidin-4-one derivatives show affinity (e.g., σ receptors, monoamine oxidases).

- Assay Types :

In vitro : Competitive binding assays (IC determination) with radiolabeled ligands.

Functional assays : Measurement of enzyme inhibition (e.g., MAO-A/MAO-B activity via fluorometric methods).

- Controls : Include known inhibitors (e.g., pargyline for MAO) and validate with triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s conformation?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands for refinement. Validate with:

- Rigid-Body Restraints : For phenyl/benzyl groups.

- Hirshfeld Surface Analysis : To detect intermolecular interactions influencing conformation.

- Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What strategies address conflicting results between in vitro and in vivo studies of this compound’s pharmacokinetics?

- Methodological Answer :

- Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid clearance pathways.

- Protein Binding : Use equilibrium dialysis to assess plasma protein binding (>90% may reduce bioavailability).

- Species-Specific Factors : Compare CYP450 isoform activity across models (e.g., human vs. murine). Reconcile data using physiologically based pharmacokinetic (PBPK) modeling .

Q. Which computational methods are effective for studying its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide to predict binding poses in σ-1 receptor pockets.

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong binding).

- Validation : Cross-correlate with mutagenesis data (e.g., Ala-scanning of key residues) .

Data Contradiction Analysis

Q. How to interpret conflicting NMR spectral data reported in different studies?

- Methodological Answer : Variations in δ values may stem from solvent effects (CDCl vs. DMSO-d) or tautomerism.

- Standardization : Report spectra under identical conditions (25°C, 500 MHz).

- 2D NMR : Use HSQC and NOESY to confirm spin systems and spatial proximity of protons.

- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

Tables for Key Data

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 112–114°C | DSC | |

| Enantiomeric Excess (ee) | >98% (R)-isomer | Chiral HPLC (Chiralpak) | |

| MAO-B IC | 0.42 μM | Fluorometric Assay | |

| Crystallographic R-factor | 0.039 | SHELXL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.